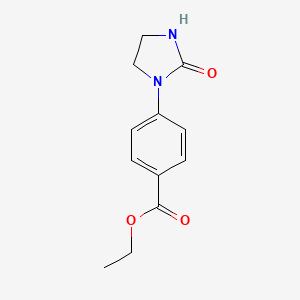

Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate

Description

Significance of Imidazolidinone Scaffolds in Modern Organic and Medicinal Chemistry

The imidazolidinone ring system, a five-membered heterocycle containing two nitrogen atoms, is a prominent structural motif in a multitude of biologically active compounds and has been identified as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.commdpi.com This designation stems from its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.

Imidazolidinone derivatives have demonstrated a wide range of therapeutic potential, including:

Anticancer Activity: Numerous studies have highlighted the potent antiproliferative effects of imidazolidinone-containing compounds against various cancer cell lines. nih.gov

Antiviral Properties: Certain imidazolidinone derivatives have been investigated for their ability to inhibit viral replication.

Antibacterial and Antifungal Actions: The scaffold is present in several antimicrobial agents, showcasing its utility in combating infectious diseases. nih.gov

Antidiabetic Effects: Some analogues have been explored for their potential in managing blood glucose levels.

Beyond its therapeutic applications, the imidazolidinone core serves as a valuable building block in organic synthesis. Its rigid structure and the presence of multiple functionalization points make it an excellent chiral auxiliary, enabling the stereoselective synthesis of complex molecules. mdpi.com The synthesis of imidazolidin-2-ones can be achieved through various catalytic methods, including the cyclization of N-allylureas and the intramolecular hydroamidation of propargylic ureas. organic-chemistry.orgacs.org

The diverse biological activities and synthetic utility of the imidazolidinone scaffold are summarized in the table below.

| Property | Significance in Chemical Research |

| Biological Activity | Anticancer, Antiviral, Antibacterial, Antifungal, Antidiabetic |

| Synthetic Utility | Chiral auxiliary, Intermediate for complex molecule synthesis |

| Structural Feature | Privileged scaffold with multiple functionalization points |

The Benzoate (B1203000) Moiety in Contemporary Chemical Synthesis

The benzoate moiety, specifically the ethyl benzoate group in the context of the target molecule, is a common and important functional group in modern organic chemistry. Its significance can be understood from several perspectives:

Protecting Group: Benzoate esters are frequently employed as protecting groups for hydroxyl functionalities in multi-step syntheses. They are relatively stable to a range of reaction conditions and can be selectively removed when needed.

Synthetic Handle: The ester functionality of the benzoate group can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, providing a versatile handle for further molecular elaboration.

Preservative and Medicinal Applications: Benzoic acid and its salts, like sodium benzoate, are widely used as preservatives in food and pharmaceutical products due to their antimicrobial properties.

Participation in Cross-Coupling Reactions: Benzoate esters can participate in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules.

The multifaceted role of the benzoate moiety is outlined in the following table.

| Role | Application in Chemical Synthesis |

| Protecting Group | Protection of alcohols |

| Synthetic Intermediate | Can be converted to other functional groups |

| Preservative | Antimicrobial agent in various products |

| Reaction Partner | Substrate in cross-coupling reactions |

Research Imperatives for Novel Imidazolidinone-Benzoate Conjugates like Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate

The rationale for designing and synthesizing novel conjugates of imidazolidinone and benzoate, such as this compound, is rooted in the principles of medicinal chemistry and drug design. The primary research imperatives include:

Synergistic or Novel Biological Activities: By combining a known pharmacophore (the imidazolidinone scaffold) with a versatile chemical entity (the benzoate moiety), researchers aim to discover new compounds with enhanced or entirely novel biological activities. The benzoate part can influence the pharmacokinetic properties of the molecule, such as absorption, distribution, metabolism, and excretion (ADME), while the imidazolidinone core can be responsible for the pharmacodynamic interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of related imidazolidinone-benzoate conjugates allows for systematic investigations into how structural modifications affect biological activity. For instance, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid or converted to a range of amides, and the biological effects of these changes can be evaluated to build a comprehensive SAR profile. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Development of New Synthetic Methodologies: The construction of novel molecular architectures like this compound can drive the development of new and efficient synthetic routes. For example, exploring different ways to form the N-aryl bond between the imidazolidinone and the benzoate ring can lead to the discovery of more versatile and scalable chemical transformations.

Probing Biological Pathways: Novel compounds can serve as chemical probes to investigate complex biological processes. The specific interactions of an imidazolidinone-benzoate conjugate with a particular enzyme or receptor can help to elucidate the role of that biological target in health and disease.

While detailed research findings on the specific biological activities of this compound are not widely available in the public domain, the established importance of its constituent moieties provides a strong impetus for its synthesis and investigation within the broader context of advanced chemical and pharmaceutical research. The exploration of such molecules holds the promise of uncovering new therapeutic agents and expanding our understanding of the intricate relationship between chemical structure and biological function.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-oxoimidazolidin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-2-17-11(15)9-3-5-10(6-4-9)14-8-7-13-12(14)16/h3-6H,2,7-8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAOIXGTIJENHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 2 Oxoimidazolidin 1 Yl Benzoate and Analogous Imidazolidinone Structures

Strategies for Imidazolidinone Ring Construction

The construction of the five-membered cyclic urea (B33335) structure, known as the imidazolidinone ring, is a focal point of numerous synthetic efforts. Key methods include intramolecular hydroamidation, carbonylation reactions, and various cyclization strategies.

A highly efficient and atom-economical method for synthesizing imidazolidin-2-ones is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgnih.gov This approach offers excellent chemo- and regioselectivity for the five-membered ring system under mild, ambient conditions. acs.orgorganic-chemistry.org The reaction is notable for its wide substrate scope and remarkably short reaction times, in some cases as little as one minute. acs.orgresearchgate.net

Organocatalysts, particularly the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have proven to be exceptionally active compared to other guanidine (B92328) and amidine bases. acs.orgnih.gov The mechanism involves the abstraction of a urea proton by the base, followed by a 5-exo-dig cyclization. acs.org Density Functional Theory (DFT) studies suggest that this cyclization proceeds without assistance after the initial deprotonation. acs.org This methodology is valued for its operational simplicity and tolerance to various functional groups. organic-chemistry.org

| Substrate (Propargylic Urea) | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |

| N-(1,1-dimethylprop-2-yn-1-yl)-N'-phenylurea | BEMP (5%) | MeCN | Room Temp. | 1 min | >99 | acs.org |

| N-(1-ethynylcyclohexyl)-N'-phenylurea | BEMP (5%) | MeCN | Room Temp. | 1 min | >99 | acs.org |

| N-(1,1-dimethylprop-2-yn-1-yl)-N'-(p-tolyl)urea | BEMP (5%) | MeCN | Room Temp. | 1 min | >99 | acs.org |

| N-(1,1-dimethylprop-2-yn-1-yl)-N'-(4-methoxyphenyl)urea | BEMP (5%) | MeCN | Room Temp. | 1 min | >99 | acs.org |

Traditional routes to imidazolidin-2-ones often rely on the carbonylation of diamines. acs.org These methods can involve hazardous carbonylating agents like phosgene (B1210022) or its derivatives and may require high pressures and harsh reaction conditions. acs.orglookchem.com More modern approaches utilize catalytic oxidative carbonylation with carbon monoxide (CO) as the carbonyl source. lookchem.com Palladium-based catalysts, such as PdI2, have been effectively used for the direct oxidative carbonylation of primary amines to produce ureas. nih.govmdpi.com This method has been successfully applied to primary diamines to form cyclic ureas. nih.gov

Another strategy involves using tungsten catalysts, such as W(CO)6, with iodine as an oxidant to convert both primary and secondary diamines into cyclic ureas with CO. lookchem.com A metal-free alternative for synthesizing cyclic ureas through carbonylation employs di-tert-butyl dicarbonate (B1257347) (Boc anhydride) as the carbonyl source in a one-pot strategy. rsc.org

Diamination of olefins presents another elegant, though sometimes complex, pathway to the imidazolidinone core. acs.org

A highly step-economical variation of the hydroamidation method is the one-pot synthesis starting directly from propargylic amines and isocyanates. acs.orgorganic-chemistry.org In this protocol, the propargylic urea intermediate is generated in situ and subsequently cyclizes under the same catalytic conditions. acs.org Using the BEMP catalyst, this one-pot reaction proceeds smoothly at room temperature, affording the desired imidazolidin-2-one product in quantitative yield. acs.org This approach streamlines the synthetic process by reducing the number of separate reaction and purification steps. organic-chemistry.org

A diverse range of other chemical reactions can be employed to construct the imidazolidinone ring. These include various cycloaddition and condensation reactions.

Nickel-catalyzed cycloaddition: The reaction of aziridines with isocyanates in the presence of a nickel catalyst can yield imidazolidinone derivatives. organic-chemistry.org

Palladium-catalyzed allylic cycloaddition: Readily available nitrogen-containing allylic carbonates can undergo an efficient asymmetric cycloaddition with isocyanates, catalyzed by palladium, to provide imidazolidinones with high yields. organic-chemistry.org

Condensation/cyclization cascade: A base-assisted condensation and cyclization cascade reaction involving monoimino derivatives of diacetyl and various isocyanates has been used to synthesize novel exo-imidazolidin-2-one dienes. researchgate.net

Three-component condensation: Some imidazolidinone derivatives can be synthesized via a one-pot, three-component condensation reaction, highlighting an efficient and sustainable approach to these heterocyclic compounds. researchgate.net

Intramolecular Cyclization/Electrophilic Substitution: N-(2,2-dialkoxyethyl) ureas can undergo an acid-catalyzed intramolecular cyclization to form a cyclic imidazolinium cation, which is then trapped by an electron-rich C-nucleophile to yield 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov

Functionalization and Esterification for Benzoate (B1203000) Integration

Once the imidazolidinone ring is formed, the final step in the synthesis of Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate is the attachment of the ethyl benzoate moiety to one of the nitrogen atoms of the heterocyclic core.

The integration of the ethyl benzoate group is typically achieved through standard N-arylation cross-coupling reactions. These reactions form a carbon-nitrogen bond between the imidazolidinone nitrogen and the aromatic ring of a benzoate precursor. While specific literature detailing the synthesis of this compound is not abundant, the synthesis would proceed via well-established methodologies such as the Buchwald-Hartwig amination or the Ullmann condensation.

In this context, the imidazolidin-2-one intermediate, acting as a nucleophile, would be reacted with an electrophilic benzoate precursor, such as ethyl 4-halobenzoate (e.g., ethyl 4-bromobenzoate (B14158574) or ethyl 4-iodobenzoate). The reaction is conducted in the presence of a metal catalyst, typically palladium or copper, a suitable ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. This type of coupling is a common and versatile strategy for synthesizing N-aryl heterocyclic compounds in medicinal and materials chemistry. researchgate.netelsevierpure.com

Regioselective Synthesis of 4-(2-oxoimidazolidin-1-yl)benzoate Scaffolds

The regioselective synthesis of 4-substituted imidazolidin-2-ones, a core scaffold of compounds like this compound, is a critical challenge in synthetic organic chemistry. A notable methodology involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl) ureas with electron-rich aromatic C-nucleophiles. nih.gov This approach offers a direct pathway to 4-arylimidazolidin-2-ones with high regioselectivity, leveraging readily accessible starting materials. nih.gov

The key to this transformation is an intramolecular cyclization/electrophilic substitution sequence. The reaction is typically catalyzed by an acid, such as triflouroacetic acid (TFA), in a solvent like toluene (B28343) under reflux conditions. nih.gov The N-(2,2-dialkoxyethyl) urea precursors are themselves easily prepared in a single step from commercially available reagents like 2,2-dimethoxyethan-1-amine and appropriate isocyanates or amines. nih.gov

A crucial finding in this methodology is the role of catalyst concentration in controlling regioselectivity. Initial experiments using a significant excess of TFA led to the formation of a mixture of 4- and 5-substituted imidazolidin-2-one regioisomers, with the 4-substituted product being the major component. nih.gov However, by systematically decreasing the amount of TFA, a remarkable improvement in regioselectivity was achieved. nih.gov This optimization led to the exclusive formation of the desired 4-substituted imidazolidinones in the reaction mixture. nih.gov This suggests that lower catalyst loading favors the kinetic product, providing a practical handle to ensure the synthesis of a single, desired regioisomer. The yields for these reactions are generally good to high, although some variability is observed depending on the specific substituents on the urea and the aromatic nucleophile. nih.gov

Optimization of Reaction Conditions and Yields in Imidazolidinone-Benzoate Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of imidazolidinone-benzoate compounds. Key parameters that are frequently screened include catalysts, bases, solvents, and temperature.

Catalyst and Base Optimization:

In the synthesis of imidazolidinones via intramolecular hydroamidation of propargylic ureas, the choice of an organic base as a catalyst is critical. A study comparing several guanidine and amidine bases found that 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) provided a quantitative conversion to the desired imidazolidinone product in acetonitrile (B52724) at 100 °C. acs.org However, the reaction also proceeds efficiently at room temperature. acs.org Further optimization revealed that while TBD was highly effective, other bases like 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and the phosphazene base BEMP also catalyzed the reaction, albeit with slightly lower yields under the same conditions. acs.org The non-guanidine base DBU was found to be ineffective. acs.org This highlights the sensitivity of the reaction to the specific base used.

The following table summarizes the effect of different organic bases on the yield of an imidazolidinone synthesis. acs.org

| Entry | Catalyst (10 mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TBD | 100 | 1 | >99 |

| 2 | TBD | 40 | 1.5 | >99 |

| 3 | TBD | Room Temp | 2 | >99 |

| 4 | MTBD | Room Temp | 2 | 82 |

| 5 | BTMG | Room Temp | 2 | 67 |

| 6 | BEMP | Room Temp | 2 | 98 |

| 7 | DBU | Room Temp | 24 | No Reaction |

Reaction conditions: Propargylic urea (0.4 mmol), base (10 mol %), acetonitrile (4 mL). Yields determined by ¹H NMR analysis.

Similarly, for the acid-catalyzed synthesis of 4-arylimidazolidin-2-ones, the concentration of the acid catalyst is a determining factor for both yield and regioselectivity. While initial studies used a 15-fold excess of triflouroacetic acid (TFA), it was discovered that significantly reducing the amount of catalyst did not negatively impact the yield and, crucially, improved the regioselectivity to favor the 4-substituted product exclusively. nih.gov

Solvent Effects:

The choice of solvent can significantly influence the reaction outcome. In the base-catalyzed cyclization of propargylic ureas, acetonitrile (MeCN) was found to be the optimal solvent. acs.org Other solvents were tested, and the results indicated that MeCN was crucial for an efficient reaction. acs.org Interestingly, the presence of small amounts of water in the acetonitrile did not hinder the reaction, which is a notable advantage over other protocols that require strictly anhydrous conditions. acs.org

The table below shows the impact of different solvents on the reaction yield. acs.org

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | MeCN | 2 | >99 |

| 2 | THF | 24 | 10 |

| 3 | Dioxane | 24 | <5 |

| 4 | Toluene | 24 | <5 |

| 5 | MeCN/H₂O | 2 | >99 |

Reaction conditions: Propargylic urea (0.4 mmol), TBD (10 mol %), solvent (4 mL), room temperature. Yields determined by ¹H NMR analysis.

These findings underscore the importance of systematic screening of catalysts, bases, and solvents to develop robust and efficient synthetic routes for this compound and its analogs.

Structural Elucidation and Spectroscopic Characterization of Ethyl 4 2 Oxoimidazolidin 1 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra would provide definitive evidence for the structure of Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The para-substituted benzene ring would show two sets of doublet signals, characteristic of an AA'BB' spin system. The protons ortho to the ester group are expected to resonate at a higher chemical shift (downfield) compared to the protons ortho to the imidazolidinone ring due to the electron-withdrawing nature of the ester.

Ethyl Group Protons: The ethyl ester would produce a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant (J) of approximately 7 Hz.

Imidazolidinone Ring Protons: The two methylene groups of the imidazolidinone ring (-NCH₂CH₂N-) would likely appear as two distinct signals, possibly triplets, due to coupling with each other. Their exact chemical shifts would be influenced by the neighboring nitrogen atoms and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho to -COOEt) | ~8.0 | Doublet |

| Aromatic (ortho to imidazolidinone) | ~7.7 | Doublet |

| Ethyl (-OCH₂CH₃) | ~4.3 | Quartet |

| Imidazolidinone (-NCH₂-) | ~3.9 | Triplet |

| Imidazolidinone (-NCH₂-) | ~3.5 | Triplet |

Note: This table is predictive and actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

Carbonyl Carbons: Two signals are expected in the downfield region: one for the ester carbonyl (~165 ppm) and one for the urea-like carbonyl of the imidazolidinone ring (~155-160 ppm).

Aromatic Carbons: Four distinct signals are anticipated for the para-substituted benzene ring. The carbon attached to the ester group (ipso-carbon) and the carbon attached to the nitrogen atom would have characteristic chemical shifts.

Ethyl Group Carbons: The methylene carbon (-OCH₂-) would appear around 61 ppm, and the methyl carbon (-CH₃) would be found in the upfield region, around 14 ppm.

Imidazolidinone Ring Carbons: The two methylene carbons of the imidazolidinone ring would produce signals in the range of 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~165 |

| Imidazolidinone C=O | ~157 |

| Aromatic (C-N) | ~143 |

| Aromatic (C-H) | ~131 |

| Aromatic (C-COOEt) | ~126 |

| Aromatic (C-H) | ~118 |

| Ethyl (-OCH₂-) | ~61 |

| Imidazolidinone (-NCH₂-) | ~47 |

| Imidazolidinone (-NCH₂-) | ~40 |

Note: This table is predictive and actual experimental values may vary.

To confirm the assignments from 1D NMR and establish the connectivity of the molecule, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the ethyl group (-CH₂- to -CH₃) and the connectivity within the imidazolidinone ring (-NCH₂- to -NCH₂-).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the aromatic protons to the ester carbonyl carbon and the imidazolidinone protons to the aromatic ipso-carbon, confirming the attachment of the substituent groups to the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₄N₂O₃, with a corresponding monoisotopic mass of approximately 234.10 Da.

ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺. For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion peak at m/z 235.1.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. The exact mass of the [M+H]⁺ ion would be measured and compared to the calculated value for C₁₂H₁₅N₂O₃⁺ to confirm the molecular formula with high confidence. Tandem MS (MS/MS) experiments on the parent ion could be performed to induce fragmentation, yielding structural information. Expected fragmentation pathways might include the loss of the ethoxy group from the ester or cleavage of the imidazolidinone ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

No specific GC-MS data, including retention times and fragmentation patterns for this compound, was found in the reviewed literature.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

No specific FT-IR absorption bands and their corresponding functional group assignments for this compound were available in the searched sources.

Fourier-Transform Raman (FT-Raman) Spectroscopy

No specific FT-Raman shift data for this compound was found in the reviewed literature.

Other Spectroscopic and Analytical Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption maxima (λmax) for this compound dissolved in a specified solvent were available in the searched sources.

Elemental Analysis for Empirical Formula Validation

No specific elemental analysis data (e.g., calculated vs. found percentages for Carbon, Hydrogen, Nitrogen, and Oxygen) for this compound was found to confirm its empirical formula.

X-ray Crystallography for Solid-State Structure and Conformation

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise solid-state conformation, including bond lengths and angles, is not publicly available at this time.

While crystallographic data exists for structurally related compounds containing either an imidazolidin-2-one moiety or an ethyl benzoate (B1203000) group, direct extrapolation of these findings to predict the precise crystal packing and conformational parameters of the title compound would be speculative. The determination of the solid-state structure of this compound would require experimental analysis through single-crystal X-ray diffraction.

Below is a placeholder for the kind of data that would be presented had a crystallographic study been available.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄N₂O₃ |

| Formula Weight | 234.25 |

| Crystal System | [Data Not Available] |

| Space Group | [Data Not Available] |

| a (Å) | [Data Not Available] |

| b (Å) | [Data Not Available] |

| c (Å) | [Data Not Available] |

| α (°) | [Data Not Available] |

| β (°) | [Data Not Available] |

| γ (°) | [Data Not Available] |

| Volume (ų) | [Data Not Available] |

| Z | [Data Not Available] |

| Density (calculated) (g/cm³) | [Data Not Available] |

| Absorption Coefficient (mm⁻¹) | [Data Not Available] |

Table 2: Names of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Studies on Ethyl 4 2 Oxoimidazolidin 1 Yl Benzoate

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide insights into geometric structures, stability, and electronic properties that govern chemical reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the properties of chemical compounds.

A DFT analysis of Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate would begin with a geometry optimization. This computational process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting data would provide precise bond lengths, bond angles, and dihedral angles for the molecule. Such calculations would clarify the planarity between the benzoate (B1203000) ring and the imidazolidinone ring, a key factor influencing the molecule's electronic properties. Furthermore, DFT calculations would yield the total electronic energy, enthalpy, and Gibbs free energy, which are crucial for assessing the compound's thermodynamic stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to act as an electron donor (where the HOMO is localized) and an electron acceptor (where the LUMO is localized). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. This analysis would predict the most probable sites for electrophilic and nucleophilic attack and provide insights into the molecule's potential for charge transfer interactions.

Due to the absence of specific published studies on this compound, a data table of HOMO-LUMO energies cannot be provided.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color spectrum to indicate electrostatic potential.

An MEP map for this compound would reveal its electrophilic and nucleophilic sites. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. These would likely be found around the oxygen atoms of the carbonyl groups. Conversely, regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack, likely near the hydrogen atoms. The MEP map provides a comprehensive picture of how the molecule would interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density, often described as hyperconjugation.

Molecular Dynamics and Conformational Sampling

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides a dynamic view of a molecule's behavior, in contrast to the static picture from quantum chemical calculations.

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water, and calculating the forces between atoms to model their motion. This would allow for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt at a given temperature and the flexibility of its various parts, such as the rotation of the ethyl group and the relative orientation of the two ring systems. Conformational sampling through MD is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor or interact with other molecules in a solution.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a critical tool in drug discovery and molecular biology.

In a hypothetical docking study, this compound would be treated as a ligand, and a specific protein target would be chosen as the receptor. The simulation would explore various possible binding poses of the ligand within the protein's active site, calculating a "docking score" for each pose to estimate the binding affinity. The results would predict the most likely binding mode and identify the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, that stabilize the ligand-protein complex. Such simulations could generate hypotheses about the potential biological targets of this compound. researchgate.net

Due to the absence of specific published studies on this compound, a data table of docking scores or binding energies cannot be provided.

Theoretical Ligand-Receptor Interaction Profiling

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the broader class of molecules containing the 2-oxoimidazolidine scaffold has been the subject of such investigations to predict their binding modes with various biological targets. Theoretical ligand-receptor interaction profiling, through techniques like molecular docking, is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

In studies of analogous compounds, the 2-oxoimidazolidin-1-yl phenyl moiety has been identified as a key pharmacophoric feature. For instance, derivatives of this scaffold have been docked into the active sites of receptors to understand their binding efficacy. The interactions are typically governed by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The carbonyl oxygen of the imidazolidinone ring and the ester group of this compound are potential hydrogen bond acceptors, while the phenyl ring can engage in π-π stacking or hydrophobic interactions with the amino acid residues of a receptor's active site.

For example, in studies on related N-[1,3-dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulfonamides, molecular modeling and structure-activity relationship studies were combined to identify chemical features that lead to selectivity for specific receptors like the human cannabinoid type 2 receptor (hCB2R). nih.gov These studies highlight the importance of the substituents on the imidazolidinone ring and the phenyl group in modulating binding affinity and selectivity. nih.gov Although not directly pertaining to this compound, these findings suggest that the ethyl benzoate portion of the molecule would significantly influence its interaction profile with a target receptor.

A hypothetical molecular docking scenario for this compound would involve preparing the 3D structure of the ligand and the target receptor. The ligand would then be placed into the binding site of the receptor, and its possible binding conformations would be sampled. These conformations would then be scored based on a scoring function that estimates the binding affinity. The results would provide insights into the most likely binding mode and the key interactions that stabilize the ligand-receptor complex.

| Potential Interaction Type | Functional Group on this compound | Potential Interacting Residues in a Receptor |

| Hydrogen Bond Acceptor | Carbonyl oxygen of imidazolidinone, Ester carbonyl oxygen | Amino acids with hydrogen bond donor groups (e.g., Serine, Threonine, Tyrosine, Lysine, Arginine) |

| Hydrophobic Interactions | Phenyl ring, Ethyl group | Amino acids with nonpolar side chains (e.g., Alanine, Valine, Leucine, Isoleucine, Phenylalanine) |

| π-π Stacking | Phenyl ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Computational Structure-Activity Relationship (SAR) Studies (e.g., CoMFA, CoMSIA)

Computational Structure-Activity Relationship (SAR) studies are pivotal in rational drug design, aiming to correlate the chemical structure of a series of compounds with their biological activity. While specific CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) studies on this compound are not documented, extensive research has been conducted on structurally analogous series of compounds, namely substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides and benzenesulfonates. nih.govnih.gov These studies provide a valuable framework for understanding the SAR of the core 4-(2-oxoimidazolidin-1-yl)phenyl scaffold.

In a study on substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides, CoMFA and CoMSIA analyses were performed to establish quantitative structure-activity relationships for their antimitotic activity. nih.gov The results indicated that the phenylimidazolidin-2-one moiety could mimic the trimethoxyphenyl group found in many potent antimicrotubule agents. nih.gov The CoMFA and CoMSIA models generated contour maps that highlighted the regions where steric and electrostatic properties of the molecules could be modified to enhance their biological activity. nih.gov

Another study focused on the optimization of the antiproliferative activity of substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)-benzenesulfonates (PIB-SOs) using QSAR and CoMFA analyses. nih.gov The CoMFA model, based on a combination of steric and electrostatic fields, yielded statistically significant results. nih.gov The contour plots from this analysis provided a graphical representation of the SAR, indicating that steric repulsion and the internal electronic environment of the molecule were correlated with their anti-tumor activity. nih.gov

These findings for related compounds suggest that for this compound, the following structural features would be critical for its biological activity:

Steric Properties: The size and shape of the ethyl group and any substituents on the phenyl ring would likely influence the binding affinity to a target receptor. The CoMFA steric contour maps for analogous compounds often show regions where bulky groups are favored or disfavored.

Electrostatic Properties: The distribution of charge on the molecule, particularly around the polar imidazolidinone and ester functionalities, would play a significant role in interactions with the receptor. CoMFA and CoMSIA electrostatic contour maps typically indicate where positive or negative potentials are beneficial for activity.

Hydrophobic Properties: The hydrophobicity of the molecule, influenced by the phenyl ring and the ethyl group, would be a key determinant of its pharmacokinetic and pharmacodynamic properties. CoMSIA models often include a hydrophobic field to quantify this effect.

Hydrogen Bond Donor/Acceptor Properties: The carbonyl groups of the imidazolidinone and ester moieties are key hydrogen bond acceptors. CoMSIA can model the influence of hydrogen bond donor and acceptor fields on the biological activity.

| QSAR Parameter | Relevance to this compound | Findings from Analogous Compounds |

| CoMFA Steric Field | The ethyl group and the overall shape of the molecule. | Steric bulk in certain positions can either enhance or diminish activity depending on the target. nih.gov |

| CoMFA Electrostatic Field | Charge distribution around the imidazolidinone and ester groups. | The electronic environment is crucial for activity, with specific charge distributions being favorable. nih.gov |

| CoMSIA Hydrophobic Field | The phenyl ring and ethyl group contribute to hydrophobicity. | Hydrophobic interactions are often key for ligand binding. |

| CoMSIA H-Bond Acceptor Field | The carbonyl oxygens of the imidazolidinone and ester. | Hydrogen bonding is a critical component of ligand-receptor interactions. |

Solvent Effects on Molecular Structure and Reactivity via Computational Models

Computational approaches to modeling solvent effects can be broadly categorized into explicit and implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This method is computationally intensive but can provide a detailed picture of the solute-solvent interactions, including specific hydrogen bonding networks. For this compound, an explicit water model would show how water molecules orient around the polar imidazolidinone and ester groups, forming hydrogen bonds.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally less expensive and is widely used to calculate the solvation free energy. The Polarizable Continuum Model (PCM) is a popular example. For this compound, a PCM calculation could predict how its conformational preferences and electronic properties change when moving from a nonpolar solvent to a polar solvent like water.

The presence of polar functional groups (the imidazolidinone ring and the ethyl ester) in this compound suggests that its properties will be significantly influenced by the polarity of the solvent. In a polar protic solvent like water or ethanol, the carbonyl groups would act as hydrogen bond acceptors, leading to strong solute-solvent interactions. This would stabilize the ground state of the molecule and could influence its reactivity in chemical reactions. For instance, the rate of a reaction involving this compound could be altered by changing the solvent due to differential solvation of the reactants and the transition state.

Theoretical studies on related benzoic acid derivatives have utilized computational methods to investigate their structural geometries and electronic properties in the gas phase and in solution. researchgate.net Such studies often involve geometry optimization followed by the calculation of various molecular properties. The same approach could be applied to this compound to understand how its bond lengths, bond angles, and dipole moment are affected by the solvent environment.

| Computational Model | Description | Potential Application to this compound |

| Explicit Solvent Model | Individual solvent molecules are included in the simulation. | Detailed analysis of hydrogen bonding between water and the imidazolidinone/ester groups. |

| Implicit Solvent Model (e.g., PCM) | Solvent is treated as a continuous medium with a specific dielectric constant. | Prediction of changes in conformational stability and electronic properties in different solvents. |

Research on Derivatives and Analogues of Ethyl 4 2 Oxoimidazolidin 1 Yl Benzoate

Synthesis and Characterization of Substituted Imidazolidinone-Benzoate Esters

The synthesis of substituted imidazolidinone-benzoate esters and related derivatives often involves multi-step procedures starting from readily available materials. A common approach is the acid-catalyzed reaction of ureas, such as (2,2-diethoxyethyl)ureas, with various aromatic and heterocyclic C-nucleophiles. mdpi.com This method has been noted for its high regioselectivity, leading primarily to the formation of 4-substituted imidazolidin-2-ones. mdpi.comnih.gov The reaction mechanism is believed to proceed through the in situ formation of a cyclic imidazolinium cation, which is then trapped by a nucleophile. mdpi.com

The yields of these reactions can be influenced by the nature of the substituents on the starting urea (B33335). For instance, ureas with an unsubstituted nitrogen atom have been observed to generally provide higher yields of the corresponding imidazolidinones. nih.gov Various synthetic strategies have been developed to create a library of these compounds, including nickel-catalyzed cycloadditions of aziridines with isocyanates and intramolecular hydroamidation of propargylic ureas. organic-chemistry.org

Characterization of the synthesized compounds is crucial to confirm their structure and regiochemistry. A combination of spectroscopic techniques is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC, NOESY), is used to elucidate the precise connectivity and substitution pattern on the imidazolidinone ring. nih.gov For example, the chemical shifts of methyne and methylene (B1212753) protons can be used to distinguish between 4- and 5-substituted regioisomers. nih.gov In addition to NMR, other analytical methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are used to confirm the identity and purity of the synthesized derivatives. derpharmachemica.com In some cases, X-ray crystallography provides definitive structural confirmation, offering precise data on bond lengths, angles, and solid-state conformation. nih.gov

Table 1: Examples of Synthesized 4-Substituted Imidazolidin-2-one Derivatives

| Compound ID | N1-Substituent | N3-Substituent | 4-Position Substituent | Reference |

| 2e | m-tolyl | H | 6-Hydroxybenzo[d] nih.govresearchgate.netdioxol-5-yl | mdpi.com |

| 2f | 3-Chlorophenyl | H | 6-Hydroxybenzo[d] nih.govresearchgate.netdioxol-5-yl | mdpi.com |

| 2h | 4-Chlorophenyl | Methyl | 6-Hydroxybenzo[d] nih.govresearchgate.netdioxol-5-yl | mdpi.com |

| 2j | p-tolyl | Methyl | 6-Hydroxybenzo[d] nih.govresearchgate.netdioxol-5-yl | nih.gov |

Structure-Activity Relationship (SAR) Investigations of Imidazolidinone Derivatives (Non-clinical)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For imidazolidinone derivatives, these investigations focus on identifying key structural features responsible for their interaction with biological targets.

The biological activity of imidazolidinone derivatives can be significantly altered by modifying the substituents on their core structure. The nature, size, and position of these substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity to specific biological targets. researchgate.netontosight.ai

Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. wikipedia.orgdrughunter.com This technique has been applied to imidazolidinone derivatives to explore new chemical space and enhance desired characteristics.

A notable example is the investigation of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SA) as analogues of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SO). In this case, the sulfonate bridge linking the two phenyl moieties was replaced by its bioisostere, a sulfonamide group. nih.govresearchgate.net This replacement was found to maintain, and in some cases enhance, the potent antimitotic activity of the parent compounds. nih.gov Such studies demonstrate that the sulfonamide and sulfonate groups can be reciprocal bioisosteres in this particular scaffold, suggesting they play a similar role in the molecule's interaction with its biological target. nih.gov

Table 2: Bioisosteric Replacements in Imidazolidinone-based Scaffolds

| Original Functional Group | Bioisosteric Replacement | Scaffold Example | Outcome | Reference |

| Sulfonate (-O-SO₂-) | Sulfonamide (-NH-SO₂-) | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenes | Maintained potent antiproliferative activity | nih.gov |

| Imidazolidinone Ring | Pyrrolidinone Ring | General Organocatalysts | Alters basicity and nucleophilicity | researchgate.netacs.org |

| Amide (-CO-NH-) | Trifluoroethylamine (-CF₂-NH-) | General Peptidomimetics | Can enhance metabolic stability | u-tokyo.ac.jp |

Hybrid Compounds Integrating Imidazolidinone and Other Heterocyclic Scaffolds

To explore novel chemical structures and potentially achieve synergistic or dual-target activities, researchers have designed hybrid compounds that combine the imidazolidinone scaffold with other heterocyclic systems. This molecular hybridization approach aims to merge the pharmacophoric features of different classes of compounds into a single molecule.

One such strategy involves using substituted imidazolidinones as synthons for the preparation of more complex fused heterocyclic systems. For example, 5-imino-4-thioxo-2-imidazolidinone derivatives have been used as key intermediates to synthesize imidazoquinoxaline derivatives. nih.gov The synthesis involves reacting the imidazolidinone precursor with o-phenylenediamines, resulting in a fused polycyclic structure that incorporates both the imidazole (B134444) and quinoxaline (B1680401) motifs. nih.gov The imidazole scaffold itself is considered a privileged structure in medicinal chemistry, often incorporated into hybrid molecules to develop kinase inhibitors. nih.govnih.gov

These hybrid compounds present a unique three-dimensional structure and a distinct profile of electronic and hydrogen-bonding properties compared to their parent scaffolds. The fusion of the imidazolidinone ring with other heterocycles like quinoxaline, pyrazole, or thiazole (B1198619) can lead to molecules with novel biological activities or improved selectivity for their targets. nih.govnih.gov

Comparative Studies with Structurally Similar Heterocycles (e.g., Pyrrolidinone, Imidazole, Quinazolinone Analogs)

To better understand the specific contribution of the imidazolidinone ring to a molecule's function, comparative studies are often conducted with structurally similar heterocycles. These studies help to delineate the importance of specific atoms or functional groups within the core scaffold.

Pyrrolidinone Analogs: Pyrrolidine-based structures are frequently compared with imidazolidinones, particularly in the field of organocatalysis. While both are five-membered rings, their electronic properties differ significantly. Imidazolidinones are considerably less basic than pyrrolidines. researchgate.netacs.org This difference in basicity and nucleophilicity can lead to different reaction kinetics and mechanisms when used as catalysts and can also affect their binding characteristics in a biological context. researchgate.net The additional N-H group in the imidazolidinone ring provides an extra hydrogen bond donor site, which is absent in the pyrrolidinone ring, potentially leading to different binding modes.

Imidazole Analogs: The imidazolidinone ring is a saturated version of the aromatic imidazole ring. Comparative studies have been performed between imidazoline (B1206853) (a partially saturated analog) and imidazole derivatives. nih.gov These studies have shown that even subtle changes in the saturation of the five-membered ring can significantly impact biological potency. nih.gov The aromatic nature of the imidazole ring allows for π-π stacking interactions, which are not possible with the saturated imidazolidinone ring. The imidazole scaffold is a key component in many anticancer agents. nih.gov

Quinazolinone Analogs: Quinazolinone is another heterocyclic scaffold that has been extensively studied for its wide range of biological activities. nih.govresearchgate.net Like imidazolidinones, quinazolinones are also being investigated as kinase inhibitors and anticancer agents. nih.govmdpi.com Comparative analyses, while often indirect, highlight that both scaffolds can serve as core structures for potent biologically active compounds. Structure-activity relationship studies on quinazolinone derivatives have revealed that substitutions at specific positions are crucial for their activity, a principle that also applies to imidazolidinone derivatives. nih.gov While structurally distinct—quinazolinone being a fused bicyclic system—both feature a cyclic urea or amide-like functionality that can engage in similar hydrogen bonding interactions with biological targets.

Mechanistic Investigations at the Molecular and Cellular Level Non Clinical

Elucidation of Molecular Interaction Pathways

To understand the biological activity of Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate, the initial step would be to investigate its direct interactions with biological macromolecules.

Enzymatic Interaction Studies (Non-clinical context)

Investigating the enzymatic interactions of this compound is fundamental to understanding its metabolic fate and potential as a modulator of enzyme activity. A key area of investigation for structurally similar compounds has been their interaction with cytochrome P450 enzymes. For instance, the N-dealkylation of PAIB-SOs by CYP1A1 is a critical activation step. Therefore, studies would be designed to determine if this compound acts as a substrate, inhibitor, or inducer of various enzyme systems, particularly those involved in drug metabolism.

Table 1: Hypothetical Enzymatic Interaction Profile of this compound

| Enzyme Family | Interaction Type | Potential Outcome |

| Cytochrome P450 | Substrate | Metabolism of the ethyl ester, potentially leading to the formation of the corresponding carboxylic acid. |

| Esterases | Substrate | Hydrolysis of the ethyl ester to form 4-(2-oxoimidazolidin-1-yl)benzoic acid. |

| Kinases | Inhibitor | Modulation of signaling pathways (highly speculative without direct evidence). |

| Proteases | Inhibitor | Interference with protein degradation or activation pathways (highly speculative without direct evidence). |

Receptor Binding Profiling at the Molecular Level

A comprehensive receptor binding profile would be necessary to identify the potential molecular targets of this compound. This would involve screening the compound against a broad panel of known receptors, ion channels, and transporters. While no specific receptor binding data for this compound is available, research on analogous structures could guide the selection of potential targets.

Cellular Target Engagement and Biochemical Pathways (Non-clinical cell-based assays)

Cell-based assays are crucial for confirming that the molecular interactions observed in biochemical assays translate to a cellular effect. These assays can help identify which biochemical pathways are modulated by this compound. For related compounds like PIB-SOs, a key cellular effect is the disruption of the microtubule network, leading to cell cycle arrest in the G2/M phase. Similar assays would be employed to study this compound.

Advanced Methodologies for Mechanism of Action Elucidation

To gain a more detailed understanding of the compound's mechanism of action, advanced techniques would be employed.

Photoaffinity Labeling (PAL) Techniques

Photoaffinity labeling is a powerful tool for identifying the direct binding partners of a compound within a complex biological system. This technique would involve synthesizing a derivative of this compound that incorporates a photoreactive group and a tag for enrichment. Upon photolysis, this probe would covalently bind to its target protein(s), allowing for their subsequent identification by techniques such as mass spectrometry. This would provide direct evidence of the molecular target(s).

Protein Specificity and Selectivity Studies

Once a primary target is identified, it is essential to determine the specificity and selectivity of the interaction. This involves testing this compound against a panel of related proteins to assess its binding affinity and inhibitory potency. High selectivity for a specific target over others is often a desirable characteristic for a therapeutic agent, as it can minimize off-target effects.

Future Directions and Emerging Research Avenues for Imidazolidinone Benzoate Compounds

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly embracing green chemistry principles to minimize environmental impact. drugtargetreview.com For imidazolidinone-benzoate compounds, this translates to the development of synthetic methodologies that are more sustainable and efficient than traditional approaches.

Future research will likely focus on several key areas of green synthesis. Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents in the synthesis of various heterocyclic compounds, including imidazolidinone derivatives. mdpi.comstanford.eduthermofisher.com The application of microwave irradiation to the synthesis of Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate and its analogs could offer a more environmentally friendly alternative to conventional heating methods. mdpi.com

Continuous flow chemistry is another promising avenue. nih.gov This technique, where reactants are continuously pumped through a reactor, offers advantages in terms of safety, scalability, and process control. researchgate.net The synthesis of 2-imidazolidinone has been demonstrated using a fixed-bed flow reactor, highlighting the potential for developing continuous processes for imidazolidinone-benzoate compounds. researchgate.net

Furthermore, the exploration of biocatalysis, using enzymes or whole microorganisms to perform chemical transformations, represents a significant step towards sustainable synthesis. mdpi.com While specific biocatalytic routes to this compound have not yet been reported, the broader success of biocatalysis in organic synthesis suggests its potential applicability. The use of greener solvents, such as water or ionic liquids, and the development of catalytic systems that can be recycled and reused are also critical components of this research direction. drugtargetreview.com The direct incorporation of a carbonyl group into 1,2-diamines is a common and efficient method for synthesizing the imidazolidin-2-one core. organic-chemistry.org

| Green Synthesis Technique | Potential Advantages for Imidazolidinone-Benzoate Synthesis |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced solvent usage. mdpi.comstanford.edu |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. nih.govresearchgate.net |

| Biocatalysis | Use of renewable resources, high selectivity, mild reaction conditions. mdpi.com |

| Use of Green Solvents | Reduced environmental impact and toxicity. drugtargetreview.com |

Advanced Computational Design for Rational Molecular Engineering

The rational design of molecules with specific properties is a cornerstone of modern chemistry. For imidazolidinone-benzoate compounds, advanced computational tools are set to play a pivotal role in tailoring their structure for a variety of applications.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding the relationship between the chemical structure of a molecule and its biological activity. researchgate.net By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can gain insights into the structural features that are crucial for a desired effect. mdpi.com These models can then guide the design of new imidazolidinone-benzoate derivatives with enhanced potency and selectivity.

Molecular docking simulations are another key computational technique. These methods predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery, where it can be used to predict how a molecule like this compound might interact with a biological target. nih.gov The insights from docking studies can inform the design of analogs with improved binding affinity and efficacy.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is also becoming an indispensable part of the design process. nih.gov These computational models can forecast the pharmacokinetic and toxicological properties of a compound before it is synthesized, saving time and resources. By integrating these computational approaches, researchers can engage in a cycle of rational design, synthesis, and testing to efficiently develop new imidazolidinone-benzoate compounds with optimized properties.

| Computational Technique | Application in Imidazolidinone-Benzoate Research |

| QSAR | Elucidating structure-activity relationships to guide the design of more potent analogs. mdpi.comresearchgate.net |

| Molecular Docking | Predicting binding modes with biological targets to improve affinity and selectivity. nih.govnih.gov |

| In Silico ADMET | Forecasting pharmacokinetic and toxicity profiles to prioritize candidates for synthesis. nih.gov |

Exploration of Materials Science Applications and Catalysis

While much of the research on imidazolidinone derivatives has focused on their biological activities, there is a growing interest in their potential applications in materials science and catalysis. The unique structural features of the imidazolidinone ring make it an attractive building block for new materials and catalysts.

In the realm of materials science, imidazolidinone-containing polymers are an area of emerging interest. A patent has described the use of polymerizable imidazolidinones as components of binders for nonwoven textiles, suggesting their potential in creating functional materials. drugtargetreview.com Furthermore, the incorporation of the imidazolidinone-benzoate moiety into polymer backbones could lead to materials with novel thermal, mechanical, or optical properties. The ability of the imidazolidinedione structure to be incorporated into solid dispersions with polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) to enhance the solubility of poorly soluble drugs also points towards its utility in pharmaceutical materials science. nih.gov

The field of catalysis has already seen a significant impact from imidazolidinone derivatives. Chiral imidazolidinones, famously developed by David MacMillan, are highly effective organocatalysts for a wide range of asymmetric reactions. mdpi.comorganic-chemistry.orgnih.gov These "MacMillan catalysts" have been instrumental in the enantioselective synthesis of complex molecules. mdpi.comnih.gov Future research could explore the development of novel imidazolidinone-benzoate-based organocatalysts, potentially leveraging the electronic properties of the benzoate (B1203000) group to modulate catalytic activity and selectivity. The immobilization of these catalysts on solid supports is another area of interest, as it can facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.

| Application Area | Potential Role of Imidazolidinone-Benzoate Compounds |

| Polymer Science | As monomers for novel polymers with tailored properties or as components in functional binders. drugtargetreview.comnih.gov |

| Organocatalysis | As new chiral catalysts for asymmetric synthesis, with the benzoate group potentially influencing reactivity and selectivity. mdpi.comnih.gov |

Integration of High-Throughput Screening and Automation in Discovery Research

The discovery and development of new compounds with desired properties is often a time-consuming and labor-intensive process. The integration of high-throughput screening (HTS) and automation is poised to revolutionize the research landscape for imidazolidinone-benzoate compounds.

High-throughput screening allows for the rapid testing of large libraries of compounds for a specific activity. researchgate.net In the context of drug discovery, HTS can be used to screen thousands of imidazolidinone-benzoate derivatives against a biological target to identify "hits" for further development. youtube.com The availability of diverse compound libraries is crucial for the success of HTS campaigns. stanford.edumdpi.com

Automation is transforming both the synthesis and screening of chemical compounds. drugtargetreview.com Automated synthesis platforms can accelerate the production of libraries of imidazolidinone-benzoate analogs, enabling a much larger chemical space to be explored. researchgate.net Robotic systems can then be used to perform HTS assays with high precision and reproducibility, generating vast amounts of data in a short period. This automated workflow, from synthesis to screening, significantly shortens the discovery timeline.

The future of discovery research in this area will likely involve a closed-loop approach where automated synthesis and screening are coupled with machine learning algorithms. These algorithms can analyze the screening data in real-time to identify structure-activity relationships and then propose new molecules to be synthesized and tested. This iterative cycle of design, synthesis, and testing, all driven by automation and artificial intelligence, has the potential to dramatically accelerate the discovery of novel imidazolidinone-benzoate compounds with valuable properties.

| Technology | Impact on Imidazolidinone-Benzoate Research |

| High-Throughput Screening (HTS) | Rapidly identify active compounds from large libraries for various applications. researchgate.netyoutube.com |

| Automated Synthesis | Accelerate the creation of diverse libraries of imidazolidinone-benzoate derivatives. researchgate.net |

| Robotics in Screening | Increase the efficiency, precision, and reproducibility of biological and chemical assays. |

| Machine Learning | Analyze large datasets from HTS to guide the design of new and improved compounds. researchgate.net |

Q & A

Q. What are the key synthetic pathways and characterization methods for Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate?

The synthesis typically involves multi-step reactions, starting with intermediate preparation. For example:

- Step 1 : Condensation of substituted aldehydes with amines or ammonium acetate under reflux conditions in ethanol, catalyzed by Fe₃O₄ nanoparticles .

- Step 2 : Cyclization or functionalization using reagents like chloroacetic acid or acetic anhydride, monitored by TLC .

- Purification : Column chromatography or recrystallization from ethanol .

Q. Characterization methods :

- FT-IR and ¹H-NMR : To confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and aromatic/imidazolidinone protons .

- Elemental analysis : Validates molecular composition (±0.3% accuracy) .

- Melting point : Assess purity (e.g., compounds with sharp melting points >130°C indicate high crystallinity) .

Q. How is the compound screened for biological activity, and what assays are commonly used?

- Antiproliferative assays : Cell viability tests (e.g., MTT assay) against cancer cell lines (IC₅₀ values reported in µM ranges) .

- Tubulin polymerization inhibition : Spectrophotometric monitoring of microtubule assembly, comparing inhibition to colchicine .

- Antimicrobial screening : Disk diffusion or microdilution methods against bacterial/fungal strains .

Example : Derivatives of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide showed IC₅₀ values of 0.1–10 µM in HeLa cells, correlating with substituent electronegativity .

Q. How does the compound’s structure compare to analogs, and what structural features drive its reactivity?

-

Core structure : The benzoate ester and 2-oxoimidazolidinone moiety enable hydrogen bonding and π-π stacking, critical for tubulin binding .

-

Key analogs :

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from bioavailability or metabolic stability. Strategies include:

- Pharmacokinetic profiling : Measuring plasma half-life and tissue distribution (e.g., hydroxylation of the ethyl ester in vivo reduces activity) .

- Prodrug design : Modifying the ester group to improve metabolic stability .

- Synergistic studies : Combining with P-glycoprotein inhibitors to overcome efflux-mediated resistance .

Case study : Ethyl 4-(dimethylamino)benzoate showed higher in vitro reactivity but lower in vivo efficacy due to rapid esterase cleavage, prompting analogs with bulkier esters .

Q. What computational methods are used to predict structure-activity relationships (SAR) for this compound?

- Molecular docking : Models interaction with tubulin’s colchicine-binding site (C-BS). Substituents at the phenyl ring (e.g., -OCH₃, -NO₂) enhance binding affinity via hydrophobic pockets .

- QSAR models : Correlate Hammett constants (σ) of substituents with antiproliferative activity (R² > 0.85 in derivatives) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What mechanistic insights explain its antimitotic activity?

The compound binds to tubulin’s colchicine site, disrupting microtubule dynamics:

Q. How do reaction conditions (e.g., solvent, catalyst) optimize synthesis yield and purity?

Q. What strategies address low solubility in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.